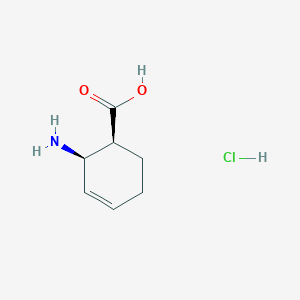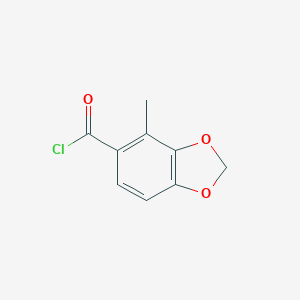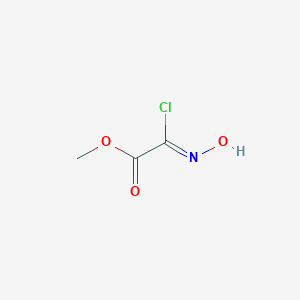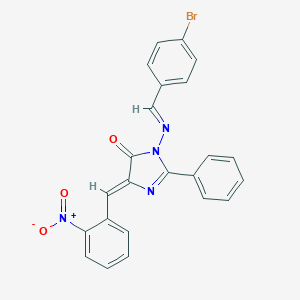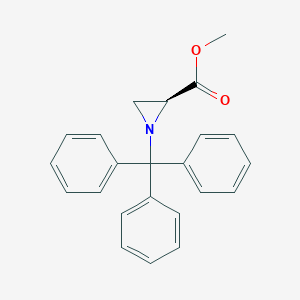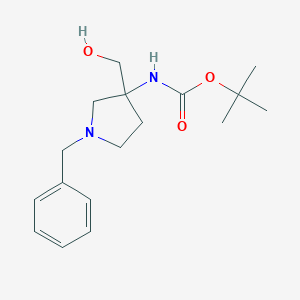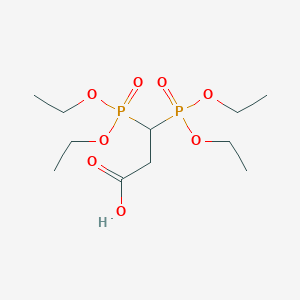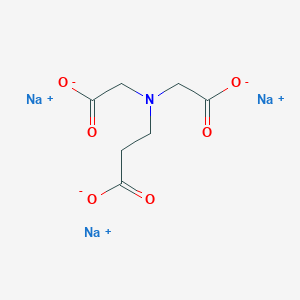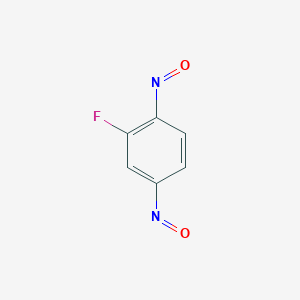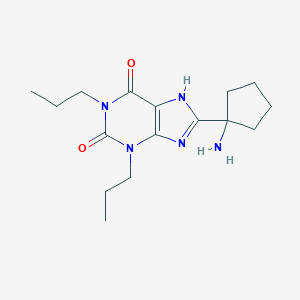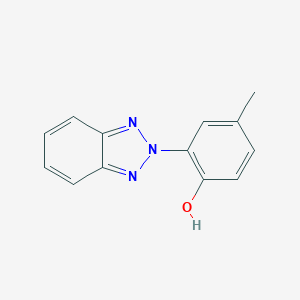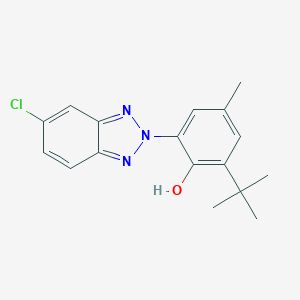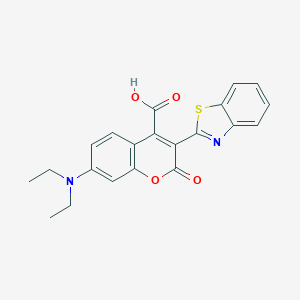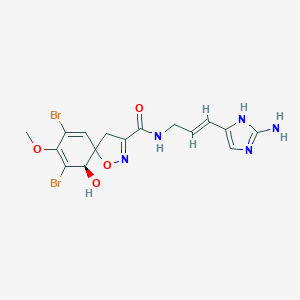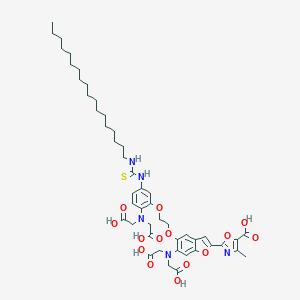
C18-Fura-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C18-Fura-2 is a fluorescent calcium indicator used for monitoring intracellular calcium levels in living cells. This chemical compound has been widely used in scientific research for its ability to detect changes in calcium concentrations, which play a critical role in many cellular processes such as muscle contraction, neurotransmitter release, and gene expression.
Mecanismo De Acción
C18-Fura-2 works by binding to calcium ions in the cytoplasm of cells, which causes the molecule to fluoresce. The intensity of the fluorescence is proportional to the concentration of calcium ions in the cell. This allows researchers to monitor changes in calcium levels in real-time and investigate the mechanisms that regulate calcium signaling.
Efectos Bioquímicos Y Fisiológicos
C18-Fura-2 has been shown to have minimal effects on cellular function, making it a reliable tool for studying calcium signaling in living cells. However, the long hydrocarbon chain attached to the molecule can affect its distribution in cells and may interfere with certain cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of C18-Fura-2 is its high sensitivity and specificity for calcium ions, which allows for accurate measurement of changes in calcium concentrations. It is also relatively easy to use and can be applied to a variety of cell types and experimental conditions. However, the long hydrocarbon chain attached to the molecule can affect its distribution in cells and may interfere with certain cellular processes. Additionally, C18-Fura-2 is not suitable for use in vivo due to its lipophilic nature.
Direcciones Futuras
There are several future directions for the use of C18-Fura-2 in scientific research. One area of interest is the development of new fluorescent calcium indicators with improved properties, such as increased sensitivity and reduced toxicity. Another direction is the application of C18-Fura-2 in the study of calcium signaling in disease states, such as cancer and neurodegenerative disorders. Finally, the use of C18-Fura-2 in combination with other imaging techniques, such as confocal microscopy and two-photon microscopy, may provide new insights into the mechanisms of calcium signaling in living cells.
Métodos De Síntesis
The synthesis of C18-Fura-2 involves several steps, starting with the preparation of the precursor molecule, Fura-2. The Fura-2 is then modified by attaching a long hydrocarbon chain to the molecule, which makes it more lipophilic and allows it to penetrate cell membranes. The resulting compound is C18-Fura-2, which can be purified by column chromatography.
Aplicaciones Científicas De Investigación
C18-Fura-2 has been widely used in scientific research to study calcium signaling in a variety of cell types, including neurons, muscle cells, and immune cells. It has been used to investigate the role of calcium in synaptic transmission, muscle contraction, and cell proliferation. C18-Fura-2 has also been used to study the effects of drugs and toxins on calcium signaling in cells.
Propiedades
Número CAS |
154933-56-9 |
|---|---|
Nombre del producto |
C18-Fura-2 |
Fórmula molecular |
C48H65N5O14S |
Peso molecular |
968.1 g/mol |
Nombre IUPAC |
2-[6-[bis(carboxymethyl)amino]-5-[2-[2-[bis(carboxymethyl)amino]-5-(octadecylcarbamothioylamino)phenoxy]ethoxy]-1-benzofuran-2-yl]-4-methyl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C48H65N5O14S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-49-48(68)51-34-19-20-35(52(28-41(54)55)29-42(56)57)39(26-34)65-23-22-64-38-24-33-25-40(46-50-32(2)45(67-46)47(62)63)66-37(33)27-36(38)53(30-43(58)59)31-44(60)61/h19-20,24-27H,3-18,21-23,28-31H2,1-2H3,(H,54,55)(H,56,57)(H,58,59)(H,60,61)(H,62,63)(H2,49,51,68) |
Clave InChI |
IVXBWJFCYOSDTG-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCN=C(NC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC(=C(O4)C(=O)O)C)N(CC(=O)O)CC(=O)O)S |
SMILES |
CCCCCCCCCCCCCCCCCCNC(=S)NC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC(=C(O4)C(=O)O)C)N(CC(=O)O)CC(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC(=S)NC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC(=C(O4)C(=O)O)C)N(CC(=O)O)CC(=O)O |
Otros números CAS |
154933-56-9 |
Sinónimos |
C18-fura-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



